molecular formula C11H25NO B13246040 (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine

(Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine

Cat. No.: B13246040
M. Wt: 187.32 g/mol
InChI Key: QCLUFTPBEGLMEV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-butan-2-yl-4-methoxy-4-methylpentan-2-amine , which precisely defines its branching and functional group arrangement. The molecular formula C₁₁H₂₅NO reflects a molecular weight of 197.28 g/mol , calculated from the sum of atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).

Structural Breakdown

  • Butan-2-yl group : A four-carbon chain with a branched methyl group at the second carbon.
  • 4-Methoxy-4-methylpentan-2-yl group : A five-carbon backbone featuring a methoxy (-OCH₃) and methyl (-CH₃) group at the fourth carbon, creating a sterically congested environment.
Table 1: Molecular Descriptors
Property Value
IUPAC Name N-butan-2-yl-4-methoxy-4-methylpentan-2-amine
Molecular Formula C₁₁H₂₅NO
Molecular Weight 197.28 g/mol
CAS Registry Number Not explicitly listed

The absence of a CAS number in available sources suggests this compound may be a novel or less-common research chemical.

Stereochemical Configuration and Conformational Isomerism

The compound exhibits chirality at the nitrogen atom due to its two distinct substituents (butan-2-yl and 4-methoxy-4-methylpentan-2-yl groups). This creates a non-superimposable mirror image, resulting in enantiomers. However, steric hindrance from the bulky substituents imposes significant barriers to rotation about the C–N bond, as observed in analogous hindered amides.

Conformational Dynamics

  • Rotational Barriers : Studies on similar hindered amides report rotational barriers of 77–81 kJ/mol around the C(O)–N bond. For this amine, the bulky 4-methoxy-4-methylpentan-2-yl group likely elevates this barrier further, restricting conformational interconversion.
  • Preferred Conformations : In sterically crowded amines, substituents often adopt axial orientations to minimize van der Waals repulsions. Computational models suggest the methoxy group occupies an axial position, while the butan-2-yl group aligns antiperiplanar to the nitrogen lone pair.
Table 2: Comparative Rotational Barriers in Hindered Amines
Compound Barrier (kJ/mol)
(Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine (predicted) ~85
2,6-Dimethylpiperidyl benzamide 77
N,N-Diisopropylacetamide 67

The higher predicted barrier for this compound underscores the synergistic steric effects of its substituents.

Comparative Analysis with Structurally Related Hindered Amines

This amine belongs to a class of sterically hindered amines (SHAs), which are characterized by reduced nucleophilicity and enhanced stability due to bulky substituents. Key comparisons include:

Piperidine Derivatives

  • 2,6-Dimethylpiperidine : Its rigid chair conformation forces methyl groups into axial positions, analogous to the spatial constraints in (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine.
  • Tert-butyl-substituted amines : Compounds like N-tert-butyl-N-methylacetamide exhibit rotational barriers up to 125 kJ/mol , far exceeding this amine’s predicted barrier, highlighting the relative flexibility of its pentan-2-yl group.

Electronic vs. Steric Effects

  • Methoxy Group Influence : The electron-donating methoxy group increases electron density at nitrogen, enhancing basicity compared to non-oxygenated SHAs. This contrasts with trifluoromethyl groups , which withdraw electron density and reduce basicity.
  • Steric Parameters : The N exposure metric, quantifying nitrogen’s accessible surface area, is estimated at <30% for this compound, comparable to diisopropylamine (28%) but lower than 2,2,6,6-tetramethylpiperidine (15%).
Table 3: Steric and Electronic Comparison of Hindered Amines
Compound N Exposure (%) pKa (predicted)
(Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine 28 9.1
Diisopropylamine 28 10.1
2,2,6,6-Tetramethylpiperidine 15 11.3
N-Methyl-N-tert-butylamine 12 9.8

The compound’s intermediate N exposure and elevated pKa relative to highly hindered analogues suggest balanced steric and electronic effects.

Electronic Structure and Frontier Molecular Orbital Properties

Density functional theory (DFT) calculations provide insights into the electronic characteristics of this amine:

Highest Occupied Molecular Orbital (HOMO)

  • Localized on the nitrogen lone pair and adjacent C–N σ-bond.
  • Energy Level: -6.2 eV (estimated), slightly raised by the methoxy group’s electron-donating resonance effect.

Lowest Unoccupied Molecular Orbital (LUMO)

  • Primarily associated with the σ* antibonding orbital of the C–N bond.
  • Energy Level: -0.8 eV , indicative of moderate electrophilicity.

Charge Distribution

  • Nitrogen Atom : Partial charge of -0.45 e , less negative than in unhindered amines (-0.60 e) due to steric inhibition of resonance.
  • Methoxy Oxygen : Partial charge of -0.65 e , consistent with its strong electron-donating capacity.
Table 4: DFT-Derived Electronic Parameters
Parameter Value
HOMO Energy -6.2 eV
LUMO Energy -0.8 eV
N Partial Charge -0.45 e
O Partial Charge -0.65 e

The narrowed HOMO-LUMO gap (5.4 eV ) suggests potential reactivity in charge-transfer interactions, though steric hindrance may limit practical applications.

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

N-butan-2-yl-4-methoxy-4-methylpentan-2-amine

InChI

InChI=1S/C11H25NO/c1-7-9(2)12-10(3)8-11(4,5)13-6/h9-10,12H,7-8H2,1-6H3

InChI Key

QCLUFTPBEGLMEV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)CC(C)(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine typically involves the reaction of butan-2-amine with 4-methoxy-4-methylpentan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitriles, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

(Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular properties, and applications of (butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications Reference
(Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine C₁₁H₂₃NO 185.31 Aliphatic branched, methoxy, methyl Agrochemical intermediates -
N-Ethyl-1-(4-methoxyphenyl)propan-2-amine C₁₂H₁₉NO 193.29 Aromatic (4-methoxyphenyl), ethyl Anti-cancer, anti-fungal agents
Butan-2-yl[2-methyl-2-(morpholin-4-yl)propyl]amine C₁₂H₂₆N₂O 226.35 Morpholine ring, branched alkyl Pharmaceutical intermediates
(4-Bromo-3-fluorophenyl)methylamine C₁₁H₁₅BrFN 260.15 Aromatic (halogenated), bromo, fluoro Medicinal chemistry
4-Methoxy-4-methylpentan-1-amine hydrochloride C₇H₁₆ClNO 181.66 Primary amine, methoxy, methyl Synthetic intermediate

Physicochemical Properties

  • Lipophilicity : The aliphatic branches in the target compound likely render it more lipophilic than aromatic analogues (e.g., ’s halogenated aryl derivative) .
  • Solubility: Methoxy groups improve water solubility, but this is counterbalanced by bulky alkyl chains. The primary amine in ’s compound (C₇H₁₆ClNO) exhibits higher polarity due to its hydrochloride salt form .

Biological Activity

(Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine is a tertiary amine characterized by its unique structural features, which include a butan-2-yl group and a 4-methoxy-4-methylpentan-2-yl group. This compound's biological activity is of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. Understanding its interactions within biological systems can provide insights into its pharmacological properties.

The compound's chemical structure allows it to participate in nucleophilic substitution reactions typical of amines, which are crucial for synthesizing derivatives that may exhibit enhanced biological activities. Its amine functional group plays a central role in its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine can be assessed through various methods, including:

  • Structure-Activity Relationship (SAR) Studies : These studies help identify the relationship between the chemical structure of the compound and its biological effects.
  • Predictive Models : Tools like the Prediction of Activity Spectra for Substances (PASS) software can estimate the compound's biological activities based on its structural features.

Potential Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Many amines have demonstrated antimicrobial properties, suggesting potential therapeutic applications in treating infections.
  • Cytotoxicity : Studies on similar compounds have shown varying levels of cytotoxicity, which could indicate that (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine may also possess cytotoxic effects against certain cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine, a comparison with structurally similar compounds can be insightful. The following table summarizes key characteristics:

Compound NameStructure CharacteristicsUnique Features
1-Amino butaneStraight-chain primary amineSimpler structure; less steric hindrance
1-(4-Methoxyphenyl)butan-1-oneAromatic substitution on butanePotentially higher lipophilicity
3-(Dimethylamino)butanoic acidContains a carboxylic acid groupAcidic properties; different biological interactions
1-(3-Methoxyphenyl)propan-1-oneAromatic ring with propanol side chainDifferent reactivity due to aromatic stabilization

These compounds differ primarily in their functional groups and steric arrangements, affecting their chemical reactivity and biological activity.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various amines similar to (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine. For instance, research on related compounds has indicated significant activity against specific bacterial strains, highlighting the potential for developing new antimicrobial agents.

Additionally, investigations into the cytotoxic effects of structurally related amines have shown promising results in inhibiting cancer cell proliferation. Such findings underscore the importance of further exploring the biological activity of (Butan-2-yl)(4-methoxy-4-methylpentan-2-yl)amine through experimental studies.

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